SIRT5 inhibitor 4
Overview
Description
SIRT5 inhibitor 4 is a potent and selective inhibitor of Sirtuin 5, a member of the sirtuin family of NAD±dependent deacylases. Sirtuin 5 is involved in the regulation of various physiological processes, including metabolism, stress response, and aging. The inhibition of Sirtuin 5 has been shown to have therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Preparation Methods
The synthesis of SIRT5 inhibitor 4 involves multiple steps, including the preparation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired chemical transformations . Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis, and purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
SIRT5 inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the core structure, with modifications at specific positions to enhance the inhibitory activity and selectivity .
Scientific Research Applications
SIRT5 inhibitor 4 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the enzymatic activity and substrate specificity of Sirtuin 5. In biology, it is employed to investigate the role of Sirtuin 5 in cellular metabolism, stress response, and aging. In medicine, this compound is being explored as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of SIRT5 inhibitor 4 involves the inhibition of the deacylase activity of Sirtuin 5. Sirtuin 5 catalyzes the removal of acyl groups from lysine residues on proteins, a process that is essential for the regulation of various cellular functions. By inhibiting this activity, this compound disrupts the normal function of Sirtuin 5, leading to alterations in cellular metabolism and stress response pathways. The molecular targets of this compound include key metabolic enzymes and signaling proteins that are regulated by Sirtuin 5 .
Comparison with Similar Compounds
SIRT5 inhibitor 4 is unique in its selectivity and potency compared to other Sirtuin inhibitors. Similar compounds include thioglutaryl pseudopeptides and other small molecule inhibitors that target different isoforms of Sirtuins, such as Sirtuin 1, Sirtuin 2, and Sirtuin 3. These compounds vary in their chemical structure, selectivity, and inhibitory activity. This compound stands out due to its high selectivity for Sirtuin 5 and its ability to effectively inhibit the deacylase activity of this enzyme .
Properties
IUPAC Name |
4-[[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-10(22)19-12-4-2-11(3-5-12)15-9-26-18(21-15)20-13-6-7-14(17(24)25)16(23)8-13/h2-9,23H,1H3,(H,19,22)(H,20,21)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJYAVQSHCRSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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